molecular formula C23H34O5 B12736783 4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one CAS No. 6875-15-6

4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one

Cat. No.: B12736783
CAS No.: 6875-15-6
M. Wt: 390.5 g/mol
InChI Key: SHIBSTMRCDJXLN-VXSBHOQESA-N
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Preparation Methods

The preparation of syriogenin typically involves extraction from natural sources such as the Calotropis procera plant . The extraction process includes several steps:

    Plant Collection and Drying: The plant material is collected and dried to remove moisture.

    Extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate syriogenin.

Chemical Reactions Analysis

Syriogenin undergoes various chemical reactions, including:

    Oxidation: Syriogenin can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of syriogenin can be carried out using reducing agents like sodium borohydride.

    Substitution: Syriogenin can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of syriogenin involves its interaction with molecular targets such as alpha glucosidase . By inhibiting this enzyme, syriogenin can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes mellitus. The specific pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Syriogenin is similar to other cardiac glycosides such as digoxigenin and peruvoside . it is unique in its specific structure and biological activities. Unlike digoxigenin, which is primarily used in the treatment of heart conditions, syriogenin has shown potential as an alpha glucosidase inhibitor, making it a promising candidate for diabetes treatment .

Similar Compounds

  • Digoxigenin
  • Peruvoside
  • Taraxasterol
  • Isorhamnetin-3-O-robinobioside
  • Calotoxin

These compounds share structural similarities with syriogenin but differ in their specific biological activities and applications.

Properties

CAS No.

6875-15-6

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,12R,13S,14R,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,19+,21-,22-,23+/m0/s1

InChI Key

SHIBSTMRCDJXLN-VXSBHOQESA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

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